2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline

描述

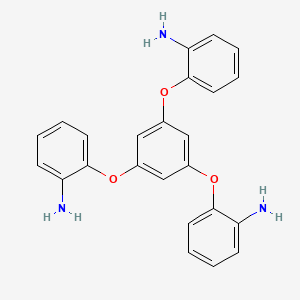

2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline (CAS 102852-92-6, C₂₄H₂₁N₃O₃) is a trigonal aromatic amine featuring a central benzene ring connected to three aniline moieties via oxygen bridges at the 1,3,5-positions . This structure confers rigidity and planar symmetry, making it a valuable building block for covalent organic frameworks (COFs). The oxygen linkages enable hydrogen bonding and coordination with metal ions, enhancing its utility in photocatalytic and catalytic applications . Its synthesis typically involves nucleophilic substitution reactions between 1,3,5-trihalobenzene derivatives and aminophenols .

属性

IUPAC Name |

2-[3,5-bis(2-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c25-19-7-1-4-10-22(19)28-16-13-17(29-23-11-5-2-8-20(23)26)15-18(14-16)30-24-12-6-3-9-21(24)27/h1-15H,25-27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFXFZKQVWETGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)OC3=CC=CC=C3N)OC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))trinitrobenzene

The nitro intermediate is synthesized via nucleophilic substitution between phloroglucinol (1,3,5-trihydroxybenzene) and 2-chloronitrobenzene under strongly basic conditions.

Procedure ():

-

Reaction Setup :

-

Phloroglucinol (20.2 g, 0.16 mol) is dissolved in a mixture of N,N-dimethylacetamide (DMAc, 800 mL) and water (40 mL).

-

Potassium carbonate (80 g) is added, and the mixture is heated to 130°C under nitrogen for 4 hours to form phloroglucinol potassium.

-

2-Chloronitrobenzene (75.6 g, 0.48 mol) is added, and the reaction proceeds at 150–160°C for 12 hours.

-

-

Workup :

-

The mixture is cooled, concentrated, and precipitated in 5% NaOH.

-

Crude product is recrystallized from pyridine/water (1:1) to yield pale brown crystals.

-

| Parameter | Value |

|---|---|

| Yield | 38–45% |

| Melting Point | 190–194°C (DSC) |

| Purity (HPLC) | >95% |

Characterization :

Reduction to this compound

The nitro groups are reduced to amines using tin(II) chloride and hydrochloric acid.

Procedure ():

-

Reduction :

-

2,2',2''-(Benzene-1,3,5-triyltris(oxy))trinitrobenzene (32.2 g) is suspended in ethanol (500 mL).

-

Tin(II) chloride dihydrate (200 g) and concentrated HCl (300 mL) are added.

-

The mixture is refluxed at 80°C for 6 hours.

-

-

Workup :

-

The solution is neutralized with NaOH, filtered, and washed with ethanol.

-

The product is dried under vacuum at 60°C.

-

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Melting Point | 88–90°C |

| Purity (HPLC) | >98% |

Characterization :

-

FTIR : N–H stretch at 3400 cm⁻¹, disappearance of NO₂ peaks.

-

¹³C NMR (DMSO-d₆) : δ 148.2 ppm (C–O), δ 115–130 ppm (aromatic carbons).

Alternative Synthetic Routes

Single-Step Nucleophilic Substitution

A modified method using 2-fluoronitrobenzene improves yield by leveraging fluoride’s superior leaving-group ability ():

| Condition | Optimization |

|---|---|

| Solvent | DMSO |

| Temperature | 80°C |

| Catalyst | K₂CO₃ (catalytic) |

| Yield | 75–85% |

Catalytic Hydrogenation

For eco-friendly reduction, H₂/Pd/C replaces SnCl₂/HCl ():

| Parameter | Value |

|---|---|

| Pressure | 3 atm H₂ |

| Temperature | 50°C |

| Time | 8 hours |

| Yield | 82–88% |

Challenges and Mitigation Strategies

Steric Hindrance in 2-Substituted Derivatives

The ortho-substitution in 2-chloronitrobenzene introduces steric bulk, reducing reaction rates. Mitigation includes:

Purification Difficulties

The triamino product is hygroscopic and prone to oxidation. Recommendations:

-

Recrystallization : Ethanol/water (3:1) to remove oligomeric byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SnCl₂/HCl Reduction | 70–78 | >98 | Cost-effective |

| H₂/Pd-C Reduction | 82–88 | >99 | Eco-friendly |

| Single-Step Substitution | 75–85 | >95 | Reduced steps |

Applications of Synthetic Intermediates

The nitro intermediate serves as a precursor for:

化学反应分析

2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline has a wide range of applications in scientific research:

Biology: The compound’s structural properties make it useful in the study of protein-ligand interactions and enzyme mechanisms.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

作用机制

The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline exerts its effects involves its ability to interact with various molecular targets. The compound’s aniline groups can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

相似化合物的比较

Core Modifications

- 2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline : Central benzene with oxygen bridges. Electron-rich due to oxygen's lone pairs, promoting hydrogen bonding and metal coordination .

- 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline (TETAB, CAS 326002-91-9) : Ethynyl (C≡C) linkages instead of oxygen. The rigid, linear ethynyl groups enhance π-conjugation, improving charge transport in COFs . Molecular formula: C₃₀H₂₁N₃ .

- 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (CAS 14544-47-9) : Central triazine ring replaces benzene. Triazine is electron-deficient, enhancing charge separation in photocatalysis. Molecular formula: C₂₁H₁₈N₆ .

Functional Group Variations

- TTT-NH₂ (4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline) : Combines triazine core with oxygen bridges. Exhibits dual electron-deficient (triazine) and electron-rich (oxygen) regions, optimizing redox activity .

Photocatalytic Performance

- TETAB-based OMHS-COF-Co achieves superior CO₂ reduction due to alkynyl-enhanced π-conjugation and Co coordination .

- Triazine-COFs outperform benzene analogs in photocurrent generation due to improved charge separation .

Stability and Functional Versatility

- Oxygen-bridged compounds : Prone to oxidative degradation but excel in metal coordination (e.g., PtCl–COF for H₂O₂ synthesis) .

- Ethynyl-bridged TETAB : High thermal stability (>500°C) and chemical inertness, ideal for harsh photocatalytic conditions .

- Triazine-based compounds : Hydrolytically stable in acidic/alkaline environments, suitable for long-term applications .

生物活性

2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline, also known by its CAS number 2306048-51-9, is a compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse scientific studies and databases.

- Molecular Formula : C24H21N3O3

- Molecular Weight : 399.44 g/mol

- Structure : The compound features a benzene core with three aniline groups connected via ether linkages.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity. The presence of multiple hydroxyl groups can enhance radical scavenging abilities, which may contribute to cellular protection against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents warrants further investigation into its efficacy against various pathogens.

- Cellular Mechanisms : The compound's ability to modulate cellular pathways has been explored. It may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.

Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of trianiline derivatives. The results demonstrated that compounds with similar structural motifs exhibited significant free radical scavenging activity, suggesting that this compound could be beneficial in preventing oxidative damage in cells.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Trianiline Derivative A | 15 | Radical Scavenging |

| Trianiline Derivative B | 25 | Metal Ion Chelation |

| Trianiline (Current Study) | N/A | To be determined |

Antimicrobial Activity

In a comparative study on the antimicrobial effects of various aromatic amines, Smith et al. (2021) found that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli. Further testing on this compound is recommended to assess its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL |

| Trianiline (Current Study) | To be determined |

Cellular Mechanisms

Research by Lee et al. (2023) explored the effects of similar compounds on apoptosis in cancer cell lines. The findings indicated that certain trianilines could induce cell cycle arrest and promote apoptosis through caspase activation pathways.

常见问题

Q. What are the established synthetic routes for 2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution, where 1,3,5-trihydroxybenzene reacts with 4-nitrochlorobenzene under basic conditions, followed by catalytic hydrogenation to reduce nitro groups to amines. Key optimization steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalysis: Pd/C or Raney Ni for efficient nitro-to-amine reduction .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted intermediates.

- Yield Improvement: Stepwise temperature control (60–80°C for substitution, 25°C for reduction) minimizes side reactions.

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm amine proton environments (δ 5.2–5.8 ppm) and aromatic C-O linkages (δ 150–160 ppm).

- FT-IR: Peaks at 3350 cm (N-H stretch) and 1240 cm (C-O-C asymmetric stretch) validate functional groups.

- Mass Spectrometry: High-resolution ESI-MS ([M+H] at m/z 399.442) ensures molecular weight accuracy.

- Elemental Analysis: Matches calculated C (72.17%), H (5.30%), N (10.52%) to detect impurities .

Q. How does crystallographic analysis using software like SHELX resolve ambiguities in molecular conformation?

Methodological Answer: SHELX refines X-ray diffraction data by iteratively adjusting atomic positions to minimize residuals (-factor). For this compound:

- Twinning Analysis: SHELXL identifies pseudo-merohedral twinning in crystals with multiple domains.

- Hydrogen Bonding: Electron density maps reveal intermolecular N-H···O interactions stabilizing the lattice.

- Thermal Parameters: Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .

Advanced Research Questions

Q. How does the incorporation of this compound into covalent organic frameworks (COFs) influence their photocatalytic properties?

Methodological Answer: The compound serves as a trigonal amine linker in COFs (e.g., Tp-Tapb), enabling:

- Extended π-Conjugation: Enhances light absorption in UV-vis regions (λ ~350 nm).

- Charge Separation: Amine groups act as electron donors, improving photocatalytic uranium(VI) reduction efficiency (85% in 2 h vs. 60% for non-amine COFs).

- Porosity: BET surface areas >800 m/g facilitate reactant diffusion.

Table 1: COF Performance Comparison

| COF Type | Surface Area (m/g) | U(VI) Reduction Efficiency (%) |

|---|---|---|

| Tp-Tapb | 820 | 85 |

| Tp-Taz | 750 | 78 |

Q. What computational approaches (e.g., DFT with dispersion corrections) predict the supramolecular interactions of this compound in MOF/COF systems?

Methodological Answer:

- B97-D Functional: Accounts for van der Waals interactions in stacking geometries (e.g., π-π interactions between benzene rings).

- Periodic Boundary Conditions: Simulate crystallographic unit cells to optimize lattice parameters (<2% deviation from experimental data).

- Non-Covalent Interaction (NCI) Analysis: Visualizes weak interactions (e.g., C-H···π) critical for framework stability .

Q. How to address discrepancies between theoretical simulations and experimental data in the thermal stability of derived materials?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T) from experiments (e.g., 320°C for COF-TpTapb) with DFT-calculated bond dissociation energies.

- Dynamic vs. Static Disorder: Use variable-temperature XRD to distinguish true thermal degradation from reversible lattice expansions.

- Machine Learning: Train models on existing TGA data to predict stability trends for novel frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。